5-(2-Bromophenyl)picolinic acid
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Overview
Description
5-(2-Bromophenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromophenyl)picolinic acid typically involves the bromination of 2-phenylpicolinic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient and cost-effective brominating agents and optimized reaction conditions. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Bromophenyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various substituents .
Scientific Research Applications
5-(2-Bromophenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of 5-(2-Bromophenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can inhibit the activity of these proteins, which are involved in various cellular processes . Additionally, the compound’s ability to form metal-organic complexes can influence its biological activity .
Comparison with Similar Compounds
Picolinic Acid: A parent compound with a carboxylic acid group attached to the pyridine ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Uniqueness: 5-(2-Bromophenyl)picolinic acid is unique due to the presence of the bromine atom on the phenyl ring, which imparts distinct chemical reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H8BrNO2 |
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Molecular Weight |
278.10 g/mol |
IUPAC Name |
5-(2-bromophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H8BrNO2/c13-10-4-2-1-3-9(10)8-5-6-11(12(15)16)14-7-8/h1-7H,(H,15,16) |
InChI Key |
JYDRFSRSGZIXSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
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